

Introduction: The c-Met Signaling Pathway and JNJ-38877605

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Compound of Interest					
Compound Name:	JNJ 2408068				
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The c-Met receptor tyrosine kinase (RTK), also known as the hepatocyte growth factor receptor (HGFR), is a crucial protein involved in cell proliferation, survival, motility, and invasion.[3][4] Its only known ligand is the hepatocyte growth factor (HGF).[4] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the progression and metastasis of numerous human cancers, making it a significant therapeutic target.[5][6]

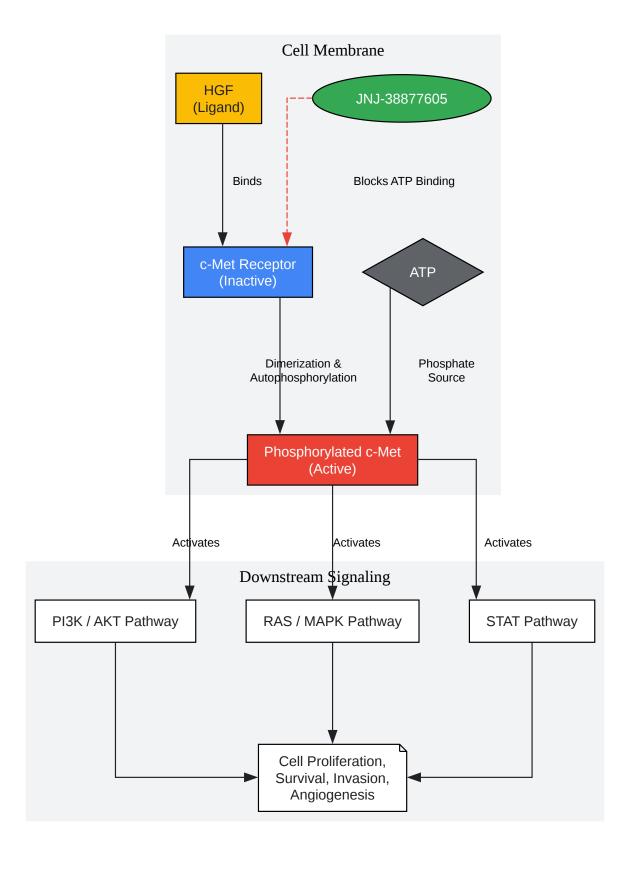
JNJ-38877605 is an orally bioavailable, small-molecule, ATP-competitive inhibitor designed to selectively target the c-Met kinase.[7][8] Preclinical studies demonstrated its potent inhibition of c-Met phosphorylation and significant anti-tumor activity in various cancer models.[7][9] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of the c-Met tyrosine kinase.[7][9] The activation of c-Met by its ligand, HGF, induces receptor dimerization and autophosphorylation of tyrosine residues within its catalytic domain. This phosphorylation event creates docking sites for various downstream signaling and adaptor proteins. JNJ-38877605 exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[10] This direct competition with ATP prevents the transfer of a phosphate group, thereby potently inhibiting both HGF-stimulated and constitutively activated c-Met autophosphorylation.[9] The



blockade of this initial activation step effectively shuts down all downstream signaling cascades that contribute to the "invasive growth program" in cancer cells.[5]







Kinase

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Caption: HGF/c-Met signaling pathway and inhibition by JNJ-38877605.

Quantitative Data: Potency, Selectivity, and In Vivo Efficacy

JNJ-38877605 demonstrated high potency against c-Met and remarkable selectivity across a wide range of other kinases. This specificity is crucial for minimizing off-target effects.

Table 1: Biochemical Potency and Selectivity of JNJ-

30077005				
Parameter	Value	Source		
IC50 for c-Met Kinase	4 nM	[7][9]		
Selectivity	>600-fold vs. 200 other kinases	[7][9]		
Selectivity	>833-fold vs. 246 other kinases	[2][10]		
Next Most Potently Inhibited	Fms (c-FMS)	[2][10]		

In preclinical cancer models, oral administration of JNJ-38877605 led to significant anti-tumor effects and modulation of downstream biomarkers.

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of JNJ-38877605



Model	Dosage	Duration	Key Results	Source
GTL16 Gastric Carcinoma Xenograft	40 mg/kg/day (p.o.)	72 hours	Plasma IL-8: ↓ from 0.150 to 0.050 ng/mLPlasma GROα: ↓ from 0.080 to 0.030 ng/mLPlasma uPAR: ↓ by >50%	[7][9]
Tumor Xenograft (unspecified)	50 mg/kg/day (p.o.)	13 days	Counteracted radiation-induced invasiveness; promoted apoptosis.	[7]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize c-Met inhibitors like JNJ-38877605.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of an orally administered compound in a mouse model.

- Cell Culture: Human cancer cells with c-Met amplification (e.g., GTL16 or Hs746T) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).[9][11]
- Animal Model: 6-week-old immunodeficient mice (e.g., nu/nu female) are used.[9] All
 procedures must be approved by an Institutional Animal Care and Use Committee.[11]
- Tumor Implantation: 5×10^6 cells are resuspended in 100 μ L of a suitable medium (e.g., PBS or Matrigel mix) and inoculated subcutaneously into the flank of each mouse.[9][11]



- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average volume (e.g., 200 mm³). Mice are then randomized into vehicle control and treatment groups. [11]
- Compound Administration: JNJ-38877605, formulated in a suitable vehicle, is administered daily via oral gavage (p.o.) at the specified dose (e.g., 40 mg/kg).[7][9][11]
- Monitoring and Endpoint: Tumor volume and body weight are measured regularly. At the end
 of the study, plasma samples may be collected for biomarker analysis, and tumors are
 excised for further analysis (e.g., Western blot, immunohistochemistry).[7][9]

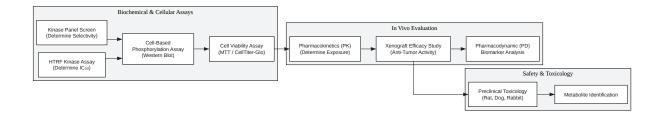
Western Blot for c-Met Phosphorylation

This method is used to assess the direct inhibitory effect of the compound on c-Met activation in cells.

- Cell Treatment: Cancer cells (e.g., EBC1, GTL16) are seeded and grown to ~80% confluency. Cells are then treated with various concentrations of JNJ-38877605 (e.g., 500 nM) or vehicle for a specified time (e.g., 3 hours).[9][11] Where applicable, cells are stimulated with HGF to induce c-Met phosphorylation.
- Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated
 overnight with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met.
 Antibodies against downstream targets (p-AKT, p-ERK) and a loading control (e.g., β-actin or
 GAPDH) are also used.



• Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-Met to total Met is quantified.



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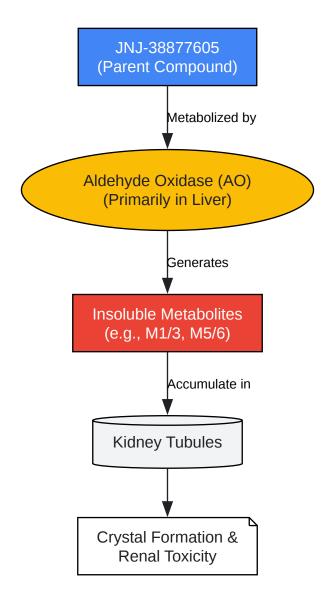
Caption: Preclinical workflow for characterizing a novel c-Met inhibitor.

Metabolism and Clinical Limitations

A critical aspect of the JNJ-38877605 technical profile is its metabolism, which ultimately led to the cessation of its clinical development. A Phase 1 clinical trial revealed mild but recurrent renal toxicity in patients, an effect not predicted by preclinical studies in rats and dogs.[1][2]

Subsequent investigations found that this toxicity was species-specific, occurring in humans and rabbits but not in other common preclinical models.[1] The underlying cause was the metabolism of JNJ-38877605 by the enzyme aldehyde oxidase (AO).[1][10] This metabolic process generated several insoluble metabolites (M1/3, M5/6) that precipitated in the kidneys, forming crystals that led to degenerative and inflammatory changes.[1][2] This discovery highlighted the importance of selecting appropriate animal models for toxicology studies, especially for compounds containing chemical structures susceptible to AO metabolism.[2]





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Caption: Metabolic pathway of JNJ-38877605 leading to renal toxicity.

Conclusion

JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct blockade of c-Met autophosphorylation, leading to the inhibition of downstream pro-oncogenic signaling pathways and significant anti-tumor activity in preclinical models. While its clinical development was halted due to an unforeseen species-specific renal toxicity mediated by aldehyde oxidase, the study of JNJ-38877605 provides a valuable and in-depth case study on the pharmacology of c-



Met inhibition and the critical importance of comprehensive metabolic profiling in drug development.

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